Lipophilicity Shift: LogP 2.99 vs. 2.85 for 6,8-Diphenyl and 3.51 for 6-(4-Chlorophenyl) Analog
The 4-fluorophenyl substituent imparts a precise lipophilicity tuning compared to close analogs. 6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine records a computed LogP of 2.99 . The 6,8-diphenyl analog (no halogen) has a lower LogP of 2.85 [1], while the 6-(4-chlorophenyl) variant is substantially more lipophilic at LogP 3.51 . This positions the fluoro congener in a favorable intermediate window for achieving balanced aqueous solubility and membrane permeability, which is critical for cell-based assays.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.99 (CAS 130430-76-1) |
| Comparator Or Baseline | 6,8-Diphenyltetrazolo[1,5-b]pyridazine (CAS 130187-50-7): LogP = 2.85; 6-(4-Chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine (CAS 130216-52-3): LogP = 3.51 |
| Quantified Difference | +0.14 log units vs. 6,8-diphenyl; −0.52 log units vs. 6-(4-chlorophenyl) |
| Conditions | In silico computed LogP values (chemsrc.com database) |
Why This Matters
LogP is a key determinant of passive membrane permeability and solubility; the 2.99 value places this compound in an optimal range for cellular penetration that is poorly recapitulated by both the less lipophilic diphenyl analog and the excessively lipophilic chlorophenyl analog.
- [1] yybyy.com. 6,8-Diphenyltetrazolo[1,5-b]pyridazine. CAS 130187-50-7. LogP: 2.85. View Source
